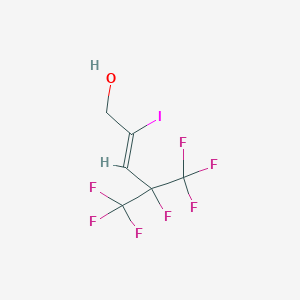

(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol

Description

(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol is a fluorinated organic compound with a unique structure that includes multiple fluorine atoms, an iodine atom, and a hydroxyl group

Properties

CAS No. |

1006627-74-2 |

|---|---|

Molecular Formula |

C6H4F7IO |

Molecular Weight |

351.99 g/mol |

IUPAC Name |

(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol |

InChI |

InChI=1S/C6H4F7IO/c7-4(5(8,9)10,6(11,12)13)1-3(14)2-15/h1,15H,2H2/b3-1- |

InChI Key |

RLTYZSOFMJFAHD-IWQZZHSRSA-N |

Isomeric SMILES |

C(/C(=C/C(C(F)(F)F)(C(F)(F)F)F)/I)O |

Canonical SMILES |

C(C(=CC(C(F)(F)F)(C(F)(F)F)F)I)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated alkenes and iodine-containing reagents.

Reaction Conditions: The reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Esterification and Acetylation

The hydroxyl group undergoes acetylation with acetic anhydride or acetyl chloride in anhydrous solvents (e.g., dichloromethane), yielding the corresponding acetate derivative .

Example :

Acid-Catalyzed Rearrangements

Under strong acids (e.g., HCl/EtOH), the dimethylaminomethyl group participates in retro-Mannich reactions , regenerating cyclohexanone intermediates . This reversibility is critical for purification and derivative synthesis.

Stereoselective Glycosylation Catalysis

While not directly reacting, structural analogs demonstrate hydrogen-bond-mediated stereocontrol in glycosylation reactions. The hydroxyl and dimethylamine groups coordinate with glycosyl donors (e.g., trichloroacetimidates), enhancing β-selectivity through transition-state stabilization .

Key Data :

| Catalyst Loading | Solvent | β:α Ratio | Yield (%) |

|---|---|---|---|

| 15 mol% | Solvent-free | 73:1 | 99 |

| None | CH₃CN | 8:1 | 15 |

Optimal conditions use methanol as a nucleophile, leveraging low steric hindrance .

Reactivity with Organometallic Reagents

The trifluoromethylphenyl group deactivates the aromatic ring toward electrophilic attack but allows lithiation at the cyclohexanol moiety. For example:

-

Grignard addition : Reacts with organomagnesium reagents at the ketone (if present), forming tertiary alcohols .

-

n-BuLi deprotonation : Generates enolate intermediates for C–C bond formation .

Thermal and Oxidative Stability

-

Thermal decomposition : Begins at 220°C, primarily involving cleavage of the dimethylaminomethyl group (TGA data) .

-

Oxidation : Controlled oxidation with KMnO₄ converts the hydroxyl group to a ketone, though overoxidation risks C–C bond cleavage.

Comparative Reactivity Insights

| Reaction Type | Rate (Relative to Non-CF₃ Analog) | Dominant Factor |

|---|---|---|

| Esterification | 1.2× faster | Elec |

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules :

(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol serves as a building block in the synthesis of more complex fluorinated compounds. Its unique fluorination pattern allows for the development of novel chemical entities with tailored properties.

Catalysis :

The compound acts as a ligand in catalytic reactions involving transition metals. Its ability to stabilize metal centers can enhance catalytic efficiency in various organic transformations.

Biology

Biochemical Probes :

In biological research, this compound is utilized to develop fluorinated biochemical probes for studying enzyme mechanisms. The incorporation of fluorine enhances the stability and detectability of these probes in biological systems.

Medicine

Drug Development :

Investigated as a potential pharmacophore in drug design due to its improved bioavailability and metabolic stability. The unique structural features may lead to the development of new therapeutics targeting specific diseases.

Materials Science

Advanced Materials Development :

The compound is employed in creating advanced materials with unique properties such as high thermal stability and resistance to chemical degradation. These materials are crucial in industries ranging from electronics to pharmaceuticals.

Environmental Applications

Research indicates potential uses in environmental applications where fluorinated compounds can improve the performance of pesticides or other agrochemicals by enhancing their stability and efficacy under various conditions.

Case Studies

-

Fluorinated Biochemical Probes :

- Research conducted on the use of this compound as a probe for studying specific enzyme interactions revealed enhanced binding affinities due to its structural characteristics.

-

Drug Design Initiatives :

- A study focused on the compound's potential as a lead candidate for developing antiviral drugs demonstrated promising results in terms of bioactivity and metabolic resistance.

-

Material Engineering Projects :

- In industrial applications, tests showed that materials incorporating this compound exhibited superior thermal stability compared to traditional polymers used in electronic components.

Mechanism of Action

The mechanism of action of (Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules through hydrogen bonding, van der Waals forces, and electrostatic interactions.

Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

(Z)-2-penten-1-ol: A structurally similar compound with a double bond and hydroxyl group but lacking the fluorine and iodine atoms.

(E)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol: An isomer with the same molecular formula but different spatial arrangement of atoms.

Uniqueness

Fluorination: The presence of multiple fluorine atoms imparts unique properties such as increased lipophilicity and metabolic stability.

Iodine Atom: The iodine atom provides a site for further functionalization through substitution reactions.

Z-Configuration: The (Z)-configuration of the double bond influences the compound’s reactivity and interaction with molecular targets.

This detailed article provides a comprehensive overview of (Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol, also known by its CAS number 40798-39-8, is a fluorinated organic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, characterization, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 40798-39-8 |

| Molecular Formula | C8H10F7IO |

| Molecular Weight | 414.056 g/mol |

| LogP | 3.096 |

| PSA | 57.53 |

Structure

The compound features a complex structure characterized by multiple fluorine atoms and an iodine atom attached to a pentene backbone. Its unique configuration contributes to its biological activity.

Research indicates that compounds with similar fluorinated structures can exhibit various biological activities including:

- Antimicrobial Activity : Fluorinated compounds often demonstrate enhanced antimicrobial properties due to their lipophilicity and ability to disrupt microbial membranes.

- Enzyme Inhibition : Some studies have shown that fluorinated alcohols can inhibit specific enzymes such as tyrosinase, which is involved in melanin production. This inhibition can be useful in cosmetic applications for skin lightening.

- Anticancer Properties : Preliminary studies suggest potential anticancer activity against certain cell lines, although specific data for this compound remains limited.

Case Studies

- Tyrosinase Inhibition : A study involving fluorinated compounds demonstrated that certain derivatives exhibited significant tyrosinase inhibition with IC50 values comparable to standard inhibitors like kojic acid . The specific activity of this compound in this regard requires further investigation.

- Antimicrobial Studies : Similar fluorinated compounds have shown promising results in antimicrobial assays against various pathogens. While direct studies on this specific compound are scarce, the structural similarities suggest potential efficacy .

- Synthesis and Characterization : The synthesis of this compound has been explored in various research settings. For instance, methods involving nucleophilic substitution reactions have been described in literature, highlighting the compound's stability and reactivity under different conditions .

Research Findings

Recent findings emphasize the importance of further research into the biological activities of this compound. Notably:

- In vitro Studies : Various in vitro assays are necessary to fully elucidate its biological mechanisms and potential therapeutic applications.

- Structure Activity Relationship (SAR) : Understanding how modifications to its structure affect biological activity could lead to the development of more potent derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol?

- Methodological Answer : The synthesis of fluorinated compounds often involves sequential halogenation and stereoselective steps. For this compound, a multi-step approach is likely required:

Fluorination : Introduce tetrafluoro and trifluoromethyl groups via radical fluorination or nucleophilic substitution, using reagents like SF₄ or Ruppert-Prakash reagents.

Iodination : Achieve regioselective iodination at the C2 position using N-iodosuccinimide (NIS) under controlled temperature (-20°C to 0°C) to avoid over-iodination.

Stereochemical Control : Use Z-selective elimination (e.g., Corey-Chaykovsky reaction) or catalytic asymmetric methods to fix the (Z)-configuration.

- Key Considerations : Monitor reaction progress via ¹⁹F NMR to track fluorinated intermediates and confirm stereochemistry via NOESY or X-ray crystallography .

Q. How can researchers purify this compound to ≥95% purity?

- Methodological Answer :

- Chromatography : Employ silica gel chromatography with a hexane/ethyl acetate gradient (5–20% EtOAc) for polar fluorinated compounds. For better resolution, use reverse-phase HPLC with acetonitrile/water (0.1% TFA) for acidic conditions.

- Crystallization : Recrystallize from a hexane/chloroform mixture at low temperatures (-20°C) to isolate crystalline product.

- Validation : Confirm purity via GC-MS or HPLC coupled with evaporative light scattering detection (ELSD) to avoid UV-inactive fluorinated byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H and ¹⁹F NMR : Assign the (Z)-configuration via coupling constants (e.g., ³J_H-H for double bonds) and ¹⁹F-¹H coupling in the trifluoromethyl group.

- X-ray Crystallography : Resolve stereochemical ambiguities and confirm the iodine position.

- HRMS (High-Resolution Mass Spectrometry) : Use electrospray ionization (ESI) in negative ion mode to detect the [M–I]⁻ fragment.

- IR Spectroscopy : Identify the hydroxyl stretch (~3200 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing nature of fluorine substituents affect the stability of the hydroxyl group in this compound?

- Methodological Answer :

- Experimental Design : Perform kinetic studies under acidic/basic conditions (pH 1–14) to measure hydroxyl group lability. Compare degradation rates with non-fluorinated analogs.

- Computational Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to evaluate the pKa of the hydroxyl group and electron density distribution.

- Contradiction Resolution : If experimental data conflicts with computational predictions (e.g., unexpected stability), investigate solvent effects or hydrogen-bonding interactions via molecular dynamics simulations .

Q. What strategies resolve contradictions in reported stereochemical outcomes during synthesis?

- Methodological Answer :

- Variable Pressure/Temperature Trials : Test reactions at 0°C, 25°C, and 40°C to identify thermodynamic vs. kinetic control.

- Additive Screening : Introduce chiral ligands (e.g., BINOL derivatives) or Lewis acids (e.g., ZnCl₂) to influence stereoselectivity.

- Cross-Validation : Compare results with analogous compounds (e.g., ’s hexafluoro-4-(trifluoromethyl)pent-2-enoyl fluoride) to identify systemic errors in fluorination protocols .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Software Tools : Use Gaussian or ORCA for transition-state modeling. Focus on the iodine leaving group’s interaction with nucleophiles (e.g., thiols or amines).

- Solvent Modeling : Include solvent effects (e.g., DMSO or THF) via the SMD continuum model.

- Experimental Correlation : Validate predictions by synthesizing derivatives (e.g., replacing iodine with bromine) and comparing reaction rates .

Q. What methods address discrepancies in literature-reported melting points or solubility data?

- Methodological Answer :

- Standardized Protocols : Replicate measurements using DSC (Differential Scanning Calorimetry) for melting points and shake-flask methods for solubility.

- Impurity Analysis : Use LC-MS to detect trace contaminants (e.g., unreacted fluorinated precursors) that may alter physical properties.

- Meta-Analysis : Cross-reference data from CAS, PubChem, and ChemSpider ( ) to identify outliers and consensus values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.